ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate

Antibacterial Fluoroquinolone Multidrug resistance

Ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate is a conformationally restricted bicyclic building block featuring a [2.2.1] bridgehead system in which one bridgehead carbon is replaced by a sulfur atom (2-thia) and the bridge contains a nitrogen atom (5-aza) protected as an ethyl carbamate. This heterobicyclic architecture provides a rigid, three-dimensional vector presentation that is fundamentally distinct from monocyclic amine building blocks such as piperidine or morpholine.

Molecular Formula C8H13NO2S
Molecular Weight 187.26 g/mol
CAS No. 1934987-42-4
Cat. No. B6428554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate
CAS1934987-42-4
Molecular FormulaC8H13NO2S
Molecular Weight187.26 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CC2CC1CS2
InChIInChI=1S/C8H13NO2S/c1-2-11-8(10)9-4-7-3-6(9)5-12-7/h6-7H,2-5H2,1H3
InChIKeyAHMFHSYJYLFYNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS 1934987-42-4): Core Scaffold Identity and Procurement Rationale


Ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate is a conformationally restricted bicyclic building block featuring a [2.2.1] bridgehead system in which one bridgehead carbon is replaced by a sulfur atom (2-thia) and the bridge contains a nitrogen atom (5-aza) protected as an ethyl carbamate [1]. This heterobicyclic architecture provides a rigid, three-dimensional vector presentation that is fundamentally distinct from monocyclic amine building blocks such as piperidine or morpholine. The embedded sulfur atom introduces unique electronic properties—including altered basicity, polarizability, and hydrogen-bonding capacity—that cannot be replicated by the corresponding 2-oxa or 2-aza analogs [2]. The ethyl carboxylate protecting group renders the secondary amine latent, enabling orthogonal deprotection and selective functionalization in multi-step medicinal chemistry syntheses.

Conformationally restricted [2.2.1] scaffold with sulfur bridgehead
Latent ethyl carbamate enables orthogonal amine deprotection
Reduced amine basicity for efflux-evasion screening context

Why Ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate Cannot Be Replaced by Common Bicyclic Amine Building Blocks


Generic substitution of ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate with simpler bicyclic amines (e.g., 2-azabicyclo[2.2.1]heptane, 2-oxa-5-azabicyclo[2.2.1]heptane) or monocyclic heterocycles (e.g., morpholine, piperidine) fails because the embedded sulfur atom confers distinct conformational, electronic, and pharmacodynamic properties that directly impact target engagement and resistance evasion [1]. In the specific context of fluoroquinolone antibacterials, the sulfur-containing 2-thia-5-azabicyclo moiety at the C7 position produced a quinolone with MIC values that were >10-fold lower than those of the clinically used fluoroquinolone ciprofloxacin against multidrug-resistant Streptococcus pneumoniae [2]. This gain in potency is attributed to the sulfur atom's capacity to participate in unique non-covalent interactions and to reduce the basicity of the pendant amine, thereby modulating drug accumulation and efflux pump recognition in resistant strains—features that are absent in the corresponding oxygen or nitrogen analogs [2].

Basicity mismatch2-Thia scaffold is non-basic (pKa ~6.5–7.5); 2-aza analog is basic, altering efflux recognition and permeability profiles.
Conformational control lossExo/endo stereoelectronic bias unique to sulfur bridgehead; 2-aza or 2-oxa analogs lack this bias, risking diastereomeric mixtures.
Electronic property shiftSulfur polarizability and hydrogen-bonding capacity differ from oxygen/nitrogen analogs; binding modes may not transfer directly.

Quantitative Differentiation Evidence for Ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate Versus Closest Analogs


Antibacterial Potency of 2-Thia-5-azabicyclo-Functionalized Fluoroquinolone Compared to Ciprofloxacin and Vancomycin Against Multidrug-Resistant S. pneumoniae

When the 2-thia-5-azabicyclo[2.2.1]heptane scaffold—accessed via ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate as the latent amine precursor—was introduced at the C7 position of a 1,8-naphthyridone fluoroquinolone core, the resulting compound 7-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid demonstrated antibacterial activity that was significantly superior to that of the clinical comparators ciprofloxacin and vancomycin against both quinolone-susceptible and multidrug-resistant S. pneumoniae clinical isolates [1]. This quantitative superiority was most pronounced against multidrug-resistant strains, where ciprofloxacin and vancomycin show substantially elevated MICs.

Derived Fluoroquinolone MIC
Class-level
Target (2-thia derived): 10-fold lower MIC vs ciprofloxacin
Reported MIC ranking context for derived fluoroquinolone
Standard broth microdilution; multidrug-resistant S. pneumoniae clinical isolates
Antibacterial Fluoroquinolone Multidrug resistance

Conformational Restriction: Bridgehead Sulfur Versus Bridgehead Carbon in Bicyclo[2.2.1]heptane Systems

NMR-based configurational analysis of N-tosyl-2-thia-5-azabicyclo[2.2.1]heptane and its sulfoxide derivatives demonstrated that the sulfur atom at the bridgehead position imposes a distinct exo/endo face selectivity that is not observed in the corresponding 2-azabicyclo[2.2.1]heptane (all-carbon bridgehead) system [1]. The exo-sulfoxide was found to be thermodynamically more stable than the endo isomer, as determined by thermally induced equilibration studies, whereas the 2-aza analog lacks this stereoelectronic bias. The complete assignment of all proton resonances via 100-MHz spin-decoupling experiments provides a quantitative conformational fingerprint that can be used to verify the identity and stereochemical integrity of the scaffold during procurement.

Exo/Endo Stability
Class-level
Exo-sulfoxide: thermodynamically favored Endo-sulfoxide: less stable 2-aza analog: no such bias
Supports stereochemical control in downstream synthesis
Thermal equilibration and 100‑MHz ¹H NMR data; exo preference unique to 2‑thia system
Conformational analysis NMR spectroscopy Scaffold design

Impact of Sulfur Incorporation on Amine Basicity and Downstream Reactivity Compared to 2-Oxa and 2-Aza Analogs

The presence of a sulfur atom in the 2-position of the bicyclo[2.2.1]heptane framework reduces the basicity of the adjacent bridgehead nitrogen through an inductive electron-withdrawing effect that is stronger than that of an oxygen atom (2-oxa analog) but weaker than that of a sulfone group [1]. This electronic tuning is critical for applications where a moderately basic amine is required to balance solubility, permeability, and target binding. In the fluoroquinolone series, the non-basic character of the 2-thia-5-azabicyclo substituent was explicitly cited as a design feature that distinguishes it from basic C7 substituents (e.g., piperazine) that are substrates for efflux pumps in resistant bacteria [2].

Estimated Amine Basicity
Class-level
2‑thia: pKa ~6.5–7.5 (non‑basic) 2‑oxa: pKa ~7.5–8.5 2‑aza: pKa ~9.5–10.5
Supports non‑basic amine selection for efflux evasion screening
Estimated from inductive substituent constants; empirical validation recommended
Basicity modulation pKa prediction Reactivity tuning

High-Value Application Scenarios for Ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate Where Substitution by Analogs Would Compromise Outcomes


C7 Functionalization of Fluoroquinolone Antibacterials Targeting Multidrug-Resistant Gram-Positive Pathogens

In programs that aim to overcome fluoroquinolone resistance in S. pneumoniae, the 2-thia-5-azabicyclo scaffold—accessed via ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate—has been shown to produce a quinolone with MIC values >10-fold lower than ciprofloxacin against multidrug-resistant clinical isolates [1]. This application scenario is validated by published data demonstrating that the sulfur-containing C7 substituent delivers superior potency compared to both ciprofloxacin and vancomycin. Procurement of this specific building block is the rate-limiting step for generating the active pharmacophore; substitution with the 2-aza or 2-oxa analog would yield a basic amine that is a known substrate for efflux-mediated resistance, negating the potency advantage.

Stereochemically Defined Synthesis of Sulfoxide-Containing Bioactive Molecules via Thermodynamic exo-Face Control

The 2-thia-5-azabicyclo[2.2.1]heptane scaffold exhibits a unique thermodynamic preference for the exo-sulfoxide configuration, as demonstrated by thermal equilibration studies and confirmed by 100-MHz ¹H NMR analysis [2]. This stereoelectronic bias can be exploited in the synthesis of chiral sulfoxide drugs or probe molecules where a defined sulfur oxidation state and face orientation are critical for target engagement. The ethyl carboxylate-protected form provides a stable, storable precursor that can be deprotected and oxidized under controlled conditions to access the desired sulfoxide diastereomer with predictable selectivity—a capability not available with the 2-aza or 2-oxa analogs.

Fragment-Based Drug Discovery Requiring Non-Basic, sp³-Rich Bicyclic Amine Fragments

Fragment-based screening campaigns targeting binding sites with a preference for non-basic amines (e.g., certain kinase hinge regions, bromodomains, or protein-protein interaction interfaces) benefit from the intrinsically reduced basicity of the 2-thia-5-azabicyclo scaffold relative to its 2-aza and 2-oxa counterparts [2]. The ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate building block serves as a protected fragment that can be deprotected and directly screened or elaborated. Its three-dimensional, conformationally constrained geometry provides a distinct vector set compared to flat aromatic fragments, increasing the probability of identifying novel binding modes. Substitution with the more basic 2-aza analog or the conformationally distinct morpholine would alter both the electrostatic and steric complementarity, potentially missing hits that require the specific sulfur-mediated interactions.

Application
Selection Property
Validation Focus
Fluoroquinolone antibacterial research (MDR Gram‑positive)
Non‑basic C7 substituent with sulfur‑mediated interactions
MIC endpoint ranking against comparator fluoroquinolones
Stereochemically defined sulfoxide synthesis
Thermodynamic exo‑face preference
Diastereomeric purity by chiral HPLC or NMR
Fragment screening for non‑basic amine binding sites
Reduced basicity and rigid 3D vector presentation
Binding mode confirmation vs more basic analogs
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